molecular formula C25H29N3O3 B2711269 N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 1049369-71-2

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2711269
CAS No.: 1049369-71-2
M. Wt: 419.525
InChI Key: JHTBJQHYFNGBTQ-UHFFFAOYSA-N
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Description

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and an ethyl chain linked to a naphthalen-2-yloxy acetamide moiety

Scientific Research Applications

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its potential therapeutic effects, including its role as an antagonist or agonist in various biochemical pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with ethylene oxide to form 1-(2-methoxyphenyl)piperazine.

    Acylation Reaction: The intermediate is then subjected to acylation with 2-(naphthalen-2-yloxy)acetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Mechanism of Action

The mechanism of action of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
  • N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide

Uniqueness

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, such as altered binding affinity to receptors or different pharmacokinetic profiles.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-30-24-9-5-4-8-23(24)28-16-14-27(15-17-28)13-12-26-25(29)19-31-22-11-10-20-6-2-3-7-21(20)18-22/h2-11,18H,12-17,19H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTBJQHYFNGBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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